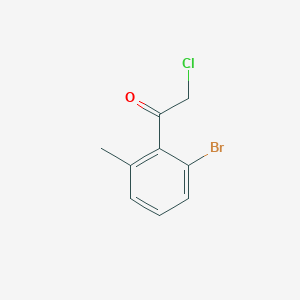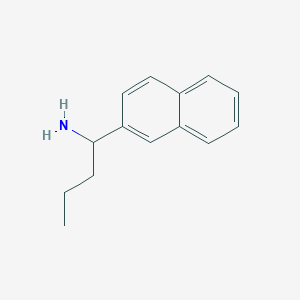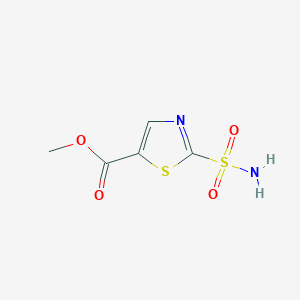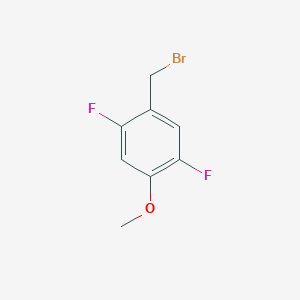
1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, difluoro, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-difluoro-4-methoxybenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents like KMnO4 in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.
Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromomethyl and difluoro groups. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The compound’s ability to undergo substitution and oxidation reactions makes it a versatile tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-2,4-difluoro-5-methoxybenzene
- 1-(Bromomethyl)-3,5-difluoro-4-methoxybenzene
- 1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene
Uniqueness
1-(Bromomethyl)-2,5-difluoro-4-methoxybenzene is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. The presence of both bromomethyl and difluoro groups provides a combination of electrophilic and nucleophilic sites, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
873373-81-0 |
|---|---|
Molecular Formula |
C8H7BrF2O |
Molecular Weight |
237.04 g/mol |
IUPAC Name |
1-(bromomethyl)-2,5-difluoro-4-methoxybenzene |
InChI |
InChI=1S/C8H7BrF2O/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3H,4H2,1H3 |
InChI Key |
QDZHHAGHCLWYBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
![Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12951428.png)
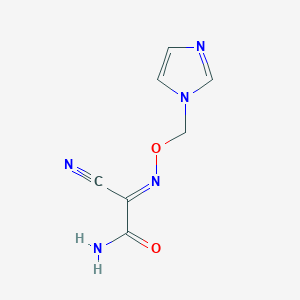
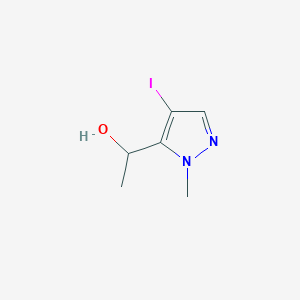
![Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12951441.png)
![(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12951445.png)
![10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one](/img/structure/B12951449.png)
![(6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine](/img/structure/B12951456.png)
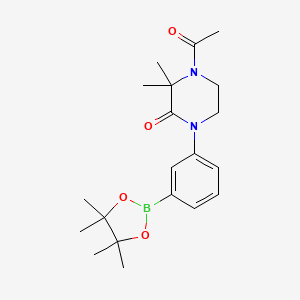
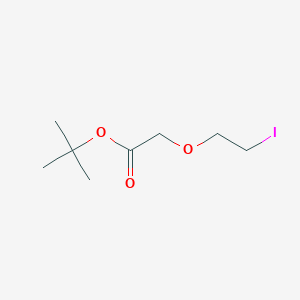
![3'-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1'-biphenyl]-2,6-diol](/img/structure/B12951467.png)
